((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol
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Overview
Description
((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution or other suitable reactions.
Reduction to Form the Alcohol: The final step involves the reduction of a ketone or aldehyde intermediate to form the alcohol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to form different derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: This compound can be used to study the inhibition of specific enzymes due to its structural similarity to certain biological molecules.
Medicine
Drug Development: The compound’s chiral nature makes it a potential candidate for the development of new pharmaceuticals.
Industry
Catalysis: It can be used as a chiral catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol: This compound has a similar structure but with a fluorophenyl group and a methyl group instead of a benzyl group.
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: Another similar compound with a fluorophenyl group.
Uniqueness
((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1 |
InChI Key |
ZHDSKQDEYFYQBV-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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